molecular formula C13F28 B1362284 Perfluorotridecane CAS No. 376-03-4

Perfluorotridecane

Cat. No.: B1362284
CAS No.: 376-03-4
M. Wt: 688.09 g/mol
InChI Key: XJRHWVMSUNRDCA-UHFFFAOYSA-N
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Description

Perfluorotridecane is a perfluoroalkyl compound with the molecular formula C13F28. It belongs to the class of per- and polyfluoroalkyl substances, which are characterized by their fully fluorinated carbon chains. These compounds are known for their exceptional chemical stability, resistance to heat, and hydrophobic properties, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecane can be synthesized through the electrochemical fluorination of tridecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to control the reactivity and ensure complete fluorination.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical fluorination reactors. The process involves the continuous feeding of tridecane and hydrogen fluoride into the reactor, where the electrochemical reaction takes place. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone. This reaction typically leads to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions are less common for this compound due to the stability of the carbon-fluorine bonds. under extreme conditions, it can be reduced to form partially fluorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the terminal carbon atoms of this compound, leading to the formation of various functionalized perfluoroalkyl compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

    Reduction: High-pressure hydrogenation with metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated hydrocarbons.

    Substitution: Functionalized perfluoroalkyl compounds.

Scientific Research Applications

Perfluorotridecane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in various chemical reactions due to its inert nature and stability.

    Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of perfluoroalkyl substances in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of water-repellent coatings, lubricants, and surfactants. Its hydrophobic properties make it valuable in the formulation of non-stick coatings and stain-resistant fabrics.

Mechanism of Action

The mechanism of action of perfluorotridecane is primarily related to its physical and chemical properties. Its hydrophobic nature allows it to interact with lipid membranes, altering their structure and function. In biological systems, this compound can disrupt membrane integrity, leading to changes in cell permeability and signaling pathways. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and potential bioaccumulation.

Comparison with Similar Compounds

  • Perfluorooctane (C8F18)
  • Perfluorononane (C9F20)
  • Perfluorododecane (C12F26)
  • Perfluorotetradecane (C14F30)

Each of these compounds shares similar properties with perfluorotridecane but varies in chain length and specific applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosafluorotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F28/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRHWVMSUNRDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380031
Record name Perfluorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

688.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-03-4
Record name Perfluorotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorotridecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the thermal properties of Perfluorotridecane as determined in the study?

A1: The research focused on determining the fusion and sublimation enthalpies of various perfluorinated alkanes, including this compound. Using Differential Scanning Calorimetry (DSC), the study determined the fusion enthalpy of this compound to be 27.9 ± 0.4 kJ·mol–1 and the fusion temperature to be 361.7 K []. While the study did not directly measure the sublimation enthalpy of this compound, it provided data for similar compounds, offering insights into the relationship between molecular structure and these thermal properties.

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